molecular formula C9H14O2 B125837 Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate CAS No. 153580-04-2

Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate

Cat. No. B125837
M. Wt: 154.21 g/mol
InChI Key: TUWXURUKZFEWGX-UHFFFAOYSA-N
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Description

“Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” is a cyclopentene derivative . It is a cyclic alkene . The molecular formula is C7H10O2 .


Synthesis Analysis

The synthesis of “Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” involves the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene . This compound may be used as a starting material in the synthesis of pinnaic acid and halichlorine .


Molecular Structure Analysis

The molecular structure of “Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” can be represented by the formula C7H10O2 . The average mass is 126.153 Da and the monoisotopic mass is 126.068077 Da .


Chemical Reactions Analysis

“Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” undergoes an asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products in the presence of a chiral NHC (N -heterocyclic carbine)-palladium (II) complex .


Physical And Chemical Properties Analysis

“Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” is a colorless liquid . It has a density of 1.031 g/mL at 20 °C . The boiling point is 76-78 °C at 9.0 mmHg . The flash point is 62 °C .

Scientific Research Applications

Mechanistic Studies in Catalysis

A study by Goj and Widenhoefer (2001) delved into the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex. This process led to the formation of several cyclopentene derivatives, showcasing the potential of Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate in catalytic transformations for organic synthesis (Goj & Widenhoefer, 2001).

Antibacterial and Antitumor Activities

In the realm of pharmaceuticals and bioactive compounds, Umezawa and Kinoshita (1957) synthesized Methyl 5-(dimethylaminomethyl)cyclopentanone-3-carboxylate hydrochloride and further processed it to yield compounds with significant antibacterial and antitumor activities. This highlights the chemical's role in the synthesis of biologically active molecules (Umezawa & Kinoshita, 1957).

Epigenetic Mark Analysis

Tang et al. (2015) developed a method using chemical derivatization coupled with liquid chromatography-tandem mass spectrometry for the sensitive determination of 5-methylcytosine and its oxidation products in genomic DNA. This study demonstrates the utility of Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate derivatives in epigenetic research, particularly in the analysis of cytosine modifications in genomic DNA, offering insights into the role of these modifications in cancer and other diseases (Tang et al., 2015).

Organic Synthesis and Green Chemistry

Jin et al. (2016) explored the acid-catalyzed carboxymethylation, methylation, and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions. This study presents the versatility of Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate in facilitating a wide range of chemical reactions, reinforcing its importance in green chemistry applications (Jin et al., 2016).

Safety And Hazards

“Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” is classified as a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

The future directions for “Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate” could involve its use in the synthesis of other complex organic compounds. Its ability to undergo an asymmetric oxidative Heck reaction with aryl boronic acids to form coupling products suggests potential applications in organic synthesis .

properties

IUPAC Name

methyl 5,5-dimethylcyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(2)6-4-5-7(9)8(10)11-3/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWXURUKZFEWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate

CAS RN

153580-04-2
Record name methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate
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